Temporin L -

Temporin L

Catalog Number: EVT-15500421
CAS Number:
Molecular Formula: C83H122N20O15
Molecular Weight: 1640.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Temporin L was first isolated from the dorsal skin secretions of Rana temporaria. This amphibian species has evolved to produce these peptides as a defense mechanism against microbial infections in their natural habitat . The presence of temporins in amphibian skin highlights their role in innate immunity, which has prompted interest in their potential applications in medicine and biotechnology.

Classification

Temporin L belongs to the class of host defense peptides. These peptides are generally categorized based on their source, structural characteristics, and biological activity. Specifically, temporins are classified as linear cationic AMPs that typically adopt an α-helical conformation in hydrophobic environments. They are characterized by a high proportion of hydrophobic residues and a net positive charge at physiological pH .

Synthesis Analysis

Methods

The synthesis of Temporin L can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The final product is typically cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure purity and correct folding .

Technical Details

The synthesis involves several key steps:

  1. Amino Acid Coupling: Protected amino acids are coupled stepwise to form the peptide chain.
  2. Deprotection: Protective groups are removed at each stage to allow for subsequent coupling.
  3. Cleavage: The completed peptide is cleaved from the solid support using appropriate cleavage reagents.
  4. Purification: The crude product is purified via HPLC.
Molecular Structure Analysis

Structure

Temporin L adopts an amphipathic α-helical structure when in contact with lipid membranes, which is crucial for its antimicrobial function. The hydrophobic face of the helix interacts with lipid bilayers, while the hydrophilic face interacts with water .

Data

  • Molecular Formula: C₁₄H₁₉N₃O
  • Molecular Weight: Approximately 239.32 g/mol
  • Conformation: Predominantly α-helical in membrane-mimicking environments.
Chemical Reactions Analysis

Reactions

Temporin L primarily acts through membrane disruption mechanisms. In Gram-positive bacteria, it binds to the cytoplasmic membrane, leading to pore formation that disrupts membrane integrity . In contrast, its action against Gram-negative bacteria may involve different mechanisms that do not solely rely on membrane lysis but rather on altering membrane permeability without forming large pores .

Technical Details

The interactions with bacterial membranes can be analyzed using techniques such as:

  • Fluorescence spectroscopy: To observe binding interactions.
  • Circular dichroism spectroscopy: To study conformational changes.
  • Electron microscopy: To visualize membrane disruptions.
Mechanism of Action

Process

The mechanism by which Temporin L exerts its antimicrobial effects involves several key steps:

Data

Studies have shown that the minimal inhibitory concentration (MIC) for Temporin L varies depending on the bacterial species but typically ranges from 2.5 to 20 µM for effective antimicrobial action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder or lyophilized form.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Charge: Positively charged at physiological pH due to basic amino acids.

Relevant analyses include:

  • Hydrophobicity Index: High hydrophobicity contributes to membrane interaction.
  • Secondary Structure Prediction: Tools like circular dichroism can confirm α-helical content in solution.
Applications

Temporin L has significant potential in various scientific fields:

  • Antimicrobial Agents: Due to its broad-spectrum activity against bacteria and fungi, it is being explored as a novel therapeutic agent for treating infections resistant to conventional antibiotics .
  • Biotechnology: Its unique properties make it suitable for developing new antimicrobial coatings or formulations in medical devices .
  • Research Tool: Used in studies investigating microbial resistance mechanisms and peptide-membrane interactions.
Molecular Design & Structural Modifications of Temporin L

Lipidated Analogs: N- and C-Terminal Conjugation Strategies for Enhanced Membrane Selectivity

Lipidation enhances peptide hydrophobicity, promoting deeper integration into bacterial membranes while leveraging natural self-assembly to improve pharmacokinetic properties. Research demonstrates that acyl chain length critically influences target membrane specificity and antimicrobial efficacy. Temporin L analog 1B ([Pro³,DLeu⁹]TL) served as the foundation for systematic lipidation studies, incorporating fatty acids ranging from valeric acid (C5) to tridecanoic acid (C13) at either the N- or C-terminus [1] [2] [9].

Mechanistic Insights: Shorter alkyl chains (e.g., valeric acid) preserve solubility and reduce non-specific eukaryotic membrane disruption by maintaining moderate hydrophobicity. In contrast, longer chains (≥C11) induce excessive peptide oligomerization in aqueous environments, diminishing bioavailability and increasing cytotoxicity. N-terminal conjugation proves more effective than C-terminal modification, as it better preserves the C-terminal amphipathic helix essential for membrane interaction [2] [9].

Biological Impact: Against carbapenem-resistant Klebsiella pneumoniae clinical isolates, the lipidated analog Peptide C (valeric acid-conjugated 1B) achieved MIC values of 6.25–25 µM, outperforming parent peptide 1B (MIC 12.5–100 µM). Crucially, Peptide C maintained bactericidal activity at MIC concentrations with minimal hemolysis (<15% at 25 µM), attributable to its selective self-assembly within anionic bacterial membranes rather than zwitterionic eukaryotic membranes [9] [2].

Table 1: Impact of Lipid Chain Length on Temporin L Analogs

ConjugateChain LengthMIC S. aureus (µM)MIC K. pneumoniae (µM)Hemolysis (% at 25 µM)Key Property
1B (Parent)None12.512.5–100<10%Baseline activity
Valeric acidC56.256.25–25<15%Optimal selectivity
Heptanoic acidC76.2512.5–5020–30%Moderate aggregation
Undecanoic acidC1112.525–50>50%Excessive oligomerization

Helicity Modulation via Proline and D-Amino Acid Substitutions

α-Helical content directly correlates with Temporin L's hemolytic activity but not uniformly with antimicrobial efficacy. Strategic disruption of the C-terminal helix reduces eukaryotic cytotoxicity while preserving antibacterial function. Two primary approaches achieve this: 1) Proline incorporation at position 3 ([Pro³]TL), introducing a kink that destabilizes the N-terminal helix; and 2) D-amino acid substitutions, particularly D-Leu at position 9 ([DLeu⁹]TL), which disrupts hydrogen-bonding networks essential for helix stability [1] [4].

Conformational Consequences: Circular dichroism (CD) spectroscopy revealed that [Pro³,DLeu⁹]TL (1B) exhibited 40% lower helicity in zwitterionic DPC micelles (mimicking mammalian membranes) compared to native Temporin L. This reduction significantly diminished hemolytic activity (HC₅₀ >100 μM vs. 15 μM for wild-type). Notably, antibacterial potency against Staphylococcus aureus was retained (MIC 12.5 μM), though Gram-negative activity decreased due to reduced membrane insertion depth [1] [4].

Therapeutic Index Enhancement: Systematic D-lysine substitutions on the polar face of model α-helical peptides demonstrated that reduced helicity (≤50%) decreased hemolysis by >90% while maintaining antimicrobial function. Applied to Temporin L, this principle yielded analogs with 22–44-fold improved therapeutic indices (ratio of HC₅₀ to MIC) against Gram-positive and Gram-negative pathogens [4].

Table 2: Biophysical and Biological Effects of Helicity-Reducing Modifications

ModificationPositionHelicity Reduction (%)MIC S. aureus (µM)Hemolysis (HC₅₀, µM)Therapeutic Index
Wild-type TL-0%2.5156.0
[Pro³]TLN-terminus25%5>100>20
[DLeu⁹]TLC-terminus30%10>100>10
[Pro³,DLeu⁹]TL (1B)Dual40%12.5>100>8
[D-Lys³,⁷,¹⁰]TLPolar face50–60%6.25>200>32

Amphipathic α-Helix Optimization for Reduced Eukaryotic Cytotoxicity

The amphipathic α-helix enables membrane partitioning via spatially segregated hydrophobic and cationic faces. Temporin L’s native helix displays excessive hydrophobicity (hydrophobic moment <0.5), driving non-selective membrane disruption. Optimization strategies focus on three parameters: 1) Hydrophobic moment adjustment; 2) Polar angle expansion; and 3) Charge redistribution [1] [5] [6].

Hydrophobic Moment Engineering: Increasing the hydrophobic moment (ΔμH) enhances discrimination between bacterial and eukaryotic membranes. In temporin-DRa, substituting Val⁷ with Lys increased ΔμH by 30%, reducing hemolysis (LC₅₀ >300 μM vs. 65 μM) while maintaining anti-MRSA activity (MIC 8–16 μM). This modification delocalized positive charge across a wider polar angle (100° → 140°), weakening interactions with cholesterol-rich eukaryotic membranes [6].

Terminal Domain Refinement: The C-terminus dominates Temporin L’s membrane interactions. Replacing Leu¹³ and Ile¹⁴ with α-aminoisobutyric acid (Aib) in temporin-DRa decreased hydrophobicity without compromising helicity. The analog [Aib¹³]temporin-DRa exhibited a 4-fold higher therapeutic index due to attenuated erythrocyte lysis while preserving antimicrobial efficacy [6].

Comparative Biophysics: NMR studies of Temporin L and aurein 2.5 revealed that despite near-identical helicity in SDS micelles, Temporin L penetrated deeper into phospholipid bilayers. This difference stemmed from its higher aromatic residue content (Phe¹, Trp⁴), enabling stronger hydrophobic anchoring. Consequently, Temporin L induced greater membrane curvature stress and ion conductance (patch-clamp) than aurein, explaining its broader antimicrobial spectrum [5].

Table 3: Amphipathic Helix Optimization Strategies and Outcomes

Design StrategyRepresentative AnalogStructural ChangeHydrophobic Moment (ΔμH)MIC P. aeruginosa (µM)Hemolysis Reduction
Polar angle expansion[Lys⁷]temporin-DRaVal⁷→Lys+30%164.6-fold (LC₅₀ >300 µM)
Helix-stabilizing residues[Aib¹³]temporin-DRaIle¹³→Aib-15%84-fold (TI increase)
Charge redistribution[Orn¹¹]TLArg¹¹→OrnithineUnchanged103-fold (HC₅₀ 45 µM)

Self-Assembling Peptide Systems: Critical Aggregation Concentration (CAC) Studies

Controlled self-assembly amplifies Temporin L’s membrane-disruptive effects by concentrating peptide monomers at infection sites. Critical aggregation concentration (CAC) defines the threshold for this transition, modulated by sequence engineering and environmental factors [2] [7].

CAC Determinants: Temporin-PF (TPF: FLPLIAGLFGKIF-NH₂) exhibits concentration-dependent aggregation, forming hydrogels >1 mg/mL. Truncation and aromatic substitutions profoundly alter assembly:

  • Phe¹ deletion (des-Phe¹ TPF) raised CAC by 3-fold, diminishing antibacterial activity
  • Trp⁹ substitution (W-des-Phe¹ TPF) enhanced oligomerization via π-π stacking but abolished membrane permeabilization due to excessive self-association [7]

Physiological Modulation: Divalent cations (Mg²⁺, Ca²⁺) reduce CAC by 40–60% through charge screening, promoting peptide clustering. In RPMI-1640 culture medium, lipidated analog Peptide C self-assembled at CAC 8.2 μM, enabling synergistic pore formation at bacterial membranes. MD simulations confirmed that valeric acid conjugation stabilized oligomers via hydrophobic core formation [2] [9].

Biological Implications: Optimal self-assembly enhances bactericidal kinetics. Temporin-FL analogs with CAC values near their MIC (e.g., 6–10 μM) permeabilized MRSA membranes 2-fold faster than non-assembling variants. However, sub-CAC concentrations (<4 μM) showed negligible activity, underscoring aggregation’s essential role [7] [8].

Table 4: Critical Aggregation Concentration and Biological Impact

PeptideSequence ModificationCAC in H₂O (μM)CAC in Mg²⁺ (μM)MIC S. aureus (μM)Membrane Permeabilization Rate
TPFParent853412.5Baseline
des-Phe¹ TPFN-terminal deletion2501005060% reduction
W-des-Phe¹ TPFPhe⁹→Trp187>100Negligible
Peptide C (lipidated 1B)N-terminal valeric acid45186.252.5-fold increase

Concluding Remarks

Rational molecular design has transformed Temporin L from a cytotoxic natural peptide into a tunable scaffold for next-generation antimicrobials. Lipid conjugation optimizes membrane selectivity through controlled self-assembly; helicity modulation uncouples antibacterial activity from eukaryotic toxicity; and amphipathic helix engineering refines target discrimination. Future development requires balancing these strategies—excessive hydrophobicity from lipidation may counteract helicity reduction benefits, while extreme CAC lowering can trap peptides in extracellular aggregates. Temporin L’s journey exemplifies how peptide engineering conquers antibiotic resistance through innovative chemistry.

Properties

Product Name

Temporin L

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

Molecular Formula

C83H122N20O15

Molecular Weight

1640.0 g/mol

InChI

InChI=1S/C83H122N20O15/c1-9-50(8)70(82(118)96-61(71(87)107)38-47(2)3)103-76(112)58(33-23-37-90-83(88)89)93-68(106)45-92-73(109)62(39-48(4)5)97-77(113)63(41-52-26-15-11-16-27-52)98-74(110)59(32-21-22-36-84)94-80(116)66(46-104)101-78(114)64(42-53-28-17-12-18-29-53)99-79(115)65(43-54-44-91-57-31-20-19-30-55(54)57)100-75(111)60(34-35-67(86)105)95-81(117)69(49(6)7)102-72(108)56(85)40-51-24-13-10-14-25-51/h10-20,24-31,44,47-50,56,58-66,69-70,91,104H,9,21-23,32-43,45-46,84-85H2,1-8H3,(H2,86,105)(H2,87,107)(H,92,109)(H,93,106)(H,94,116)(H,95,117)(H,96,118)(H,97,113)(H,98,110)(H,99,115)(H,100,111)(H,101,114)(H,102,108)(H,103,112)(H4,88,89,90)/t50-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-/m0/s1

InChI Key

SDXHFGQTTLDWPF-VTKIVCRMSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.